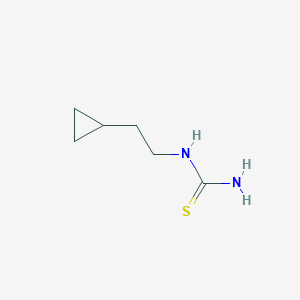
(2-Cyclopropylethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyclopropylethyl)thiourea, also known as CPEU, is a chemical compound used in scientific experiments. It is a thiourea derivative with a molecular formula of C6H10N2S and a molecular weight of 146.22 g/mol. The IUPAC name for this compound is N-(2-cyclopropylethyl)thiourea .
Molecular Structure Analysis
The InChI code for (2-Cyclopropylethyl)thiourea is 1S/C6H12N2S/c7-6(9)8-4-3-5-1-2-5/h5H,1-4H2,(H3,7,8,9) . The molecular weight of this compound is 144.24 .Physical And Chemical Properties Analysis
(2-Cyclopropylethyl)thiourea is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Cycloaddition Reactions and Synthesis of Dihydrothiophenes
A study demonstrated the Yb(OTf)3-catalyzed [3+2] cycloaddition of donor-acceptor cyclopropanes with thiourea, providing an efficient route to diverse 2-amino-4,5-dihydrothiophenes with up to 92% yield. This process illustrates the use of thiourea as a cheap and odorless reagent to serve multiple roles, including as an amino source and a decarbalkoxylation agent, showcasing its application in the synthesis of optically active compounds from enantiomerically pure cyclopropanes through a sequential [3+2] cycloaddition/deamination/decarboxylation process (Xie et al., 2019).
Bioactivity of Thiourea Derivatives
Research on N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related fused ring compounds revealed significant bioactivity, including herbicidal and fungicidal properties. The synthesis of these compounds from cyclopropanecarboxylic acid or 2,2-dimethyl cyclopropanecarboxylic acid led to the identification of several new thioureas with excellent biological activities, highlighting the potential of thiourea derivatives in developing new agrochemicals (Tian et al., 2009).
Catalysis and Enantioselective Reactions
The catalytic properties of cyclopropenium and thiourea derivatives have been explored in various enantioselective and diastereoselective reactions. For instance, cyclopropenimine catalyzed Mannich reactions with high levels of enantio- and diastereocontrol, showcasing the superior reactivity of thiourea derivatives in comparison to traditional catalysts (Bandar & Lambert, 2013). Similarly, bifunctional thioureas have been synthesized and shown to be highly efficient in asymmetric Michael reactions, offering new synthetic routes to compounds with high enantioselectivity (Okino et al., 2005).
Anion Binding and Sensing Applications
Thiourea derivatives have also been studied for their anion-binding abilities, with applications ranging from anion-selective complexation to the development of anion carriers for medical research, such as treatments for cystic fibrosis. The synthesis of cyclic thiourea derivatives has demonstrated selective binding to dihydrogenphosphate anions, showcasing the potential of thiourea compounds in anion recognition and sensor technologies (Sasaki et al., 2000).
Advanced Materials and Metal-Organic Frameworks
In the context of materials science, thiourea has been utilized in the formation of metallogels, such as a redox-switchable copper(I) metallogel that exhibits selective and naked-eye sensing of picric acid. This application underscores the role of thiourea in the development of responsive materials with potential uses in environmental monitoring and safety (Sarkar et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-cyclopropylethylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S/c7-6(9)8-4-3-5-1-2-5/h5H,1-4H2,(H3,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTJELFRPYJFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCNC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclopropylethyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

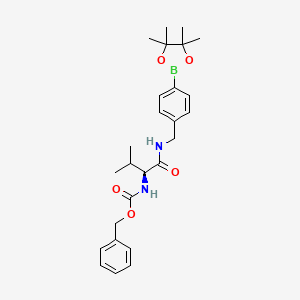
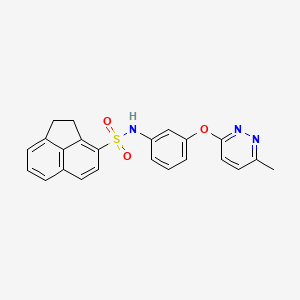
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2524426.png)
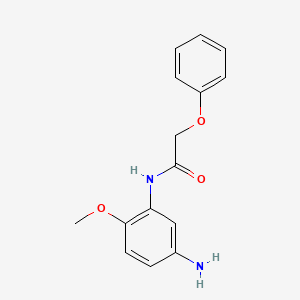
![7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2524430.png)
![N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-9-yl}-2-phenylacetamide](/img/structure/B2524433.png)
![1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2524434.png)
![1-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2524436.png)
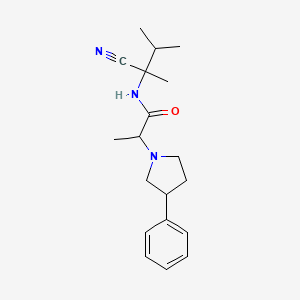
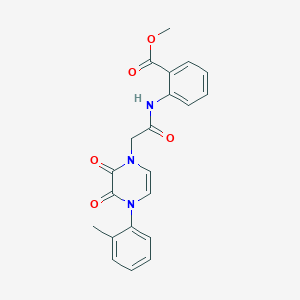
![1-(4-Chlorobenzyl)-3-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2524443.png)
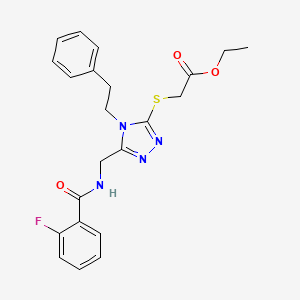
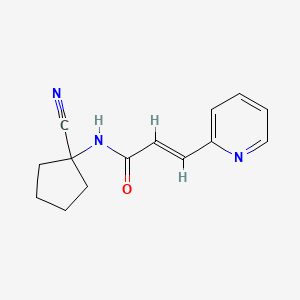
![4-({2-[4-Cyano-3-(2,6-dichlorophenyl)-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2524447.png)